molecular formula C15H15NO2 B5623711 ethyl 2-cyclopropyl-4-quinolinecarboxylate CAS No. 119778-66-4

ethyl 2-cyclopropyl-4-quinolinecarboxylate

Cat. No. B5623711
CAS RN: 119778-66-4
M. Wt: 241.28 g/mol
InChI Key: FTMBCVHYWFFDQT-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-quinolinecarboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. The synthesis and study of this compound and its derivatives have provided insights into cyclopropanation reactions, ring expansion, and the properties of quinoline carboxylates.

Synthesis Analysis

The synthesis of this compound and related compounds involves novel methods such as Rh(II)-catalyzed cyclopropanation-ring expansion reactions of indoles with halodiazoacetates, resulting in the formation of quinoline structures through a cyclopropanation and ring-opening mechanism (Beilstein Journal of Organic Chemistry, 2015). Additionally, diastereoselective cyclopropanation reactions and regioselective reductive cyclization of nitro-diester precursors have been employed for the synthesis of related quinoline-7b-carboxylic acid and its ester derivatives (Tetrahedron, 2007).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through spectroscopic methods, including X-ray measurements. These studies reveal the relative stereochemistry and confirm the structures of synthesized compounds, providing a basis for understanding their chemical behavior and reactivity (Heterocycles, 2006).

Chemical Reactions and Properties

Research has shown that this compound can undergo various chemical reactions, including cyclopropanation processes and interactions with other reagents to form new compounds with potential applications in fields such as dye synthesis for liquid crystal displays (Organic letters, 2003). These reactions highlight the versatility and functionalizability of the quinoline carboxylate scaffold.

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for research on ethyl 2-cyclopropyl-4-quinolinecarboxylate and similar compounds could involve further exploration of their potential as inhibitors of alkaline phosphatases . Additionally, the development of more sustainable and efficient synthetic methodologies for these compounds is an active area of research .

properties

IUPAC Name

ethyl 2-cyclopropylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)12-9-14(10-7-8-10)16-13-6-4-3-5-11(12)13/h3-6,9-10H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMBCVHYWFFDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269031
Record name Ethyl 2-cyclopropyl-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119778-66-4
Record name Ethyl 2-cyclopropyl-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119778-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyclopropyl-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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